(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-12-6-7-17-9(12)5-4-8-10(15)14(3)11(16)13(8)2/h4-5H,6-7H2,1-3H3/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFBOOXTOBVBGN-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCS/C1=C/C=C/2\C(=O)N(C(=S)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50663-19-9 | |
| Record name | 1,3-Dimethyl-5-((3-methylthiazolidinyl-2-idene)ethylidene)-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050663199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dimethyl-5-[(3-methylthiazolidinyl-2-idene)ethylidene]-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidine and imidazolidine precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolidinone derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. For instance:
- Mechanism of Action : The compound has been shown to exert anticancer effects by triggering ROS-mediated apoptosis in human colorectal cancer cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
Table 1: Summary of Anticancer Studies
Antimicrobial Properties
Imidazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes, leading to inhibition of growth:
- Antibacterial Activity : Preliminary evaluations indicate that this compound exhibits antibacterial activity against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound's structural characteristics allow it to interact with various enzymes, potentially inhibiting their activity:
- Phosphodiesterase Inhibition : Some imidazolidinone derivatives have been reported to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition could lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis and Characterization
The synthesis of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of thiazolidine derivatives with imidazolidinone precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and key properties:
Key Observations
Structural Influence on Bioactivity :
- The benzylidene substituents (e.g., 2-methyl, 2-nitro) in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one enhance antifungal activity due to increased lipophilicity and membrane penetration .
- Electron-withdrawing groups (e.g., nitro in ) improve thermal stability and optoelectronic performance, whereas methoxy groups (e.g., ) balance solubility and target binding.
Synthetic Challenges :
- Yields for similar compounds range from 9% to 48%, depending on substituent complexity and reaction conditions (e.g., reflux time, catalysts) . The target compound’s synthesis may require optimized condensation steps to avoid decomposition.
Physicochemical Properties: Melting points: Thiazolidinone derivatives typically decompose above 170°C, as seen in , whereas imidazolidinone hybrids (e.g., ) exhibit lower thermal stability due to fused heterocycles. Solubility: Sulfanylidene (C=S) and hydrophilic substituents (e.g., hydroxyethoxy in ) improve aqueous solubility, critical for drug delivery .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄S₂
- Molecular Weight : 306.43 g/mol
- IUPAC Name : (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one
The compound features a thiazolidine ring and an imidazolidinone moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study investigating thiazolidine derivatives found that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
The antioxidant potential of thiazolidine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The specific compound under discussion may exhibit similar properties, contributing to its potential therapeutic applications.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have demonstrated that related thiazolidine compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory conditions.
Case Studies
- In Vitro Studies : A recent study assessed the cytotoxic effects of various thiazolidine derivatives on cancer cell lines. The results indicated that certain modifications to the thiazolidine structure enhance cytotoxicity against HeLa and MCF-7 cells, suggesting a possible pathway for further development .
- Animal Models : In vivo studies using rodent models have shown that thiazolidine derivatives can reduce tumor size when administered alongside standard chemotherapy agents. This synergistic effect highlights the potential for these compounds in cancer therapy .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, including condensation of aldehyde precursors with thiosemicarbazides, followed by cyclization. Key steps involve:
- Aldehyde-thiosemicarbazide condensation : Performed under reflux with a base (e.g., NaOH) in ethanol or methanol .
- Cyclization : Requires controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
- Yield optimization : Solvent choice (polar aprotic solvents enhance cyclization), catalyst use (e.g., acetic acid for imine formation), and purification via column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
Q. What biological targets are commonly associated with thiazolidinone derivatives like this compound?
Thiazolidinones often target enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., PPAR-γ). Specific activities include:
- Anticancer : Inhibition of tubulin polymerization or topoisomerases .
- Antimicrobial : Disruption of bacterial cell wall synthesis .
- Anti-inflammatory : COX-2 inhibition via π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or structural analogs. Strategies include:
- Dose-response validation : Test activity across multiple concentrations (e.g., IC₅₀ values in cancer cell lines) .
- Structural analogs comparison : Evaluate derivatives with modified substituents (e.g., replacing methyl with ethyl groups) to isolate critical moieties .
- Target-specific assays : Use CRISPR-edited cell lines or enzyme inhibition assays to confirm mechanistic hypotheses .
Q. What computational methods are used to predict binding modes and optimize this compound’s efficacy?
- Molecular docking : Predicts interactions with targets like tubulin (PDB ID 1SA0) or COX-2 (PDB ID 5KIR). Key residues (e.g., Arg369 in PPAR-γ) form hydrogen bonds with the thione group .
- MD simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate stable complexes .
- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. hydroxy groups) with antimicrobial potency .
Q. How can synthetic protocols be scaled without compromising yield or purity?
- Continuous flow reactors : Reduce side reactions by maintaining precise temperature/pH control during cyclization .
- High-throughput screening : Optimize solvent/base combinations (e.g., DMF with K₂CO₃ vs. MeOH with NaOH) .
- In-line analytics : Use HPLC-MS to monitor intermediates in real time, ensuring >95% purity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
